molecular formula C10H15NO2 B580925 (R)-1-(3,5-dimethoxyphenyl)ethanamine CAS No. 1241676-71-0

(R)-1-(3,5-dimethoxyphenyl)ethanamine

Cat. No.: B580925
CAS No.: 1241676-71-0
M. Wt: 181.235
InChI Key: BVAAZZHQLIEDTA-SSDOTTSWSA-N
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Description

®-1-(3,5-dimethoxyphenyl)ethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and an ethanamine chain attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,5-dimethoxyphenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Conversion to Bromide: The alcohol is then converted to a bromide using phosphorus tribromide (PBr3).

    Amination: The bromide is reacted with ammonia or an amine to form the ethanamine derivative.

Industrial Production Methods

Industrial production methods for ®-1-(3,5-dimethoxyphenyl)ethanamine may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and distillation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(3,5-dimethoxyphenyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form more saturated amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) in the presence of suitable electrophiles are employed.

Major Products Formed

    Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.

    Reduction: Formation of more saturated amines.

    Substitution: Formation of various substituted phenethylamines.

Scientific Research Applications

®-1-(3,5-dimethoxyphenyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(3,5-dimethoxyphenyl)ethanamine involves its interaction with various molecular targets, including neurotransmitter receptors such as serotonin and dopamine receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways and molecular targets involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Similar structure but with methoxy groups at the 3 and 4 positions.

    3-Methoxyphenethylamine: Contains only one methoxy group at the 3 position.

    4-Methoxyphenethylamine: Contains only one methoxy group at the 4 position.

Uniqueness

®-1-(3,5-dimethoxyphenyl)ethanamine is unique due to the specific positioning of the methoxy groups at the 3 and 5 positions, which can influence its chemical reactivity and biological activity. This unique substitution pattern can result in different pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

(1R)-1-(3,5-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7H,11H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAAZZHQLIEDTA-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80914010
Record name 1-(3,5-Dimethoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97294-78-5
Record name 1-(3,5-Dimethoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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